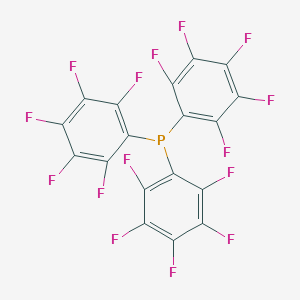

Tris(pentafluorophenyl)phosphine

描述

属性

IUPAC Name |

tris(2,3,4,5,6-pentafluorophenyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18F15P/c19-1-4(22)10(28)16(11(29)5(1)23)34(17-12(30)6(24)2(20)7(25)13(17)31)18-14(32)8(26)3(21)9(27)15(18)33 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQLSDFNKTNBQLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)P(C2=C(C(=C(C(=C2F)F)F)F)F)C3=C(C(=C(C(=C3F)F)F)F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18F15P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70154988 | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

532.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1259-35-4 | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1259-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001259354 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70154988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.656 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Tris(pentafluorophenyl)phosphine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R4P6L83YFZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Characterization and Purity Assessment

Post-synthesis purification involves recrystallization from hexane or pentane at −18°C, yielding a white to light yellow crystalline solid . Key characterization data include:

Spectroscopic Validation

-

³¹P NMR : A singlet at −8.26 ppm confirms the absence of oxidized phosphorus species (e.g., phosphine oxides) .

-

¹⁹F NMR : Three distinct signals correspond to the ortho-, meta-, and para-fluorine environments, verifying symmetrical substitution .

While the Grignard method remains the most cited route, alternative approaches have been explored in broader literature:

Hypothetical Route via Phosphorus Trichloride

A proposed method involves reacting PCl₃ with pentafluorobenzene (C₆F₅H) in the presence of a base (e.g., NaOH). However, this method faces challenges:

-

Low reactivity : C₆F₅H’s strong C–F bonds resist nucleophilic substitution under mild conditions.

-

Oxidation risks : Base-mediated conditions may oxidize PCl₃ to phosphine oxides.

Electrophilic Aromatic Substitution

Direct fluorination of triphenylphosphine (P(C₆H₅)₃) with elemental fluorine is theoretically feasible but impractical due to:

-

Extreme reaction conditions (high pressure, elevated temperatures).

-

Uncontrollable over-fluorination leading to decomposition.

Industrial-Scale Production Considerations

Large-scale synthesis requires modifications to the laboratory protocol:

-

Solvent Selection : Transitioning from diethyl ether to THF improves reagent solubility and reduces flammability risks.

-

Continuous Flow Systems : Minimizes exposure to air and enhances temperature control, potentially boosting yields to ~40% .

-

Byproduct Management : Phosphorus tribromide residues are neutralized with aqueous NaHCO₃ to prevent corrosion.

化学反应分析

Types of Reactions

Tris(pentafluorophenyl)phosphine undergoes various types of reactions, including:

Substitution Reactions: It can participate in ligand exchange reactions with transition metals.

Oxidation Reactions: It can be oxidized to form phosphine oxides.

Coordination Reactions: It acts as a ligand to form complexes with metals.

Common Reagents and Conditions

Substitution Reactions: Common reagents include transition metal halides such as RhCl3.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide can be used.

Coordination Reactions: Conditions typically involve inert atmospheres and solvents like dichloromethane.

Major Products

Substitution Reactions: Metal-phosphine complexes.

Oxidation Reactions: Phosphine oxides.

Coordination Reactions: Various metal complexes depending on the metal and reaction conditions.

科学研究应用

Catalysis

Transition Metal Complexes

TPP serves as an effective ligand in transition-metal catalyzed reactions. Its electron-withdrawing pentafluorophenyl groups enhance the Lewis acidity of the central metal atom, improving catalytic activity in several reactions, including:

- Suzuki-Miyaura Coupling : TPP coordinates with palladium to activate aryl halides for coupling with boronic acids, facilitating the formation of biaryl compounds.

- Other Cross-Coupling Reactions : TPP's ability to stabilize metal-ligand complexes makes it valuable in various cross-coupling methodologies.

Table 1: Catalytic Applications of TPP

| Reaction Type | Metal Used | Role of TPP |

|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Ligand for aryl halide activation |

| Heck Reaction | Palladium | Stabilizes metal complex |

| Negishi Coupling | Nickel | Enhances reactivity of organometallics |

Materials Science

TPP is utilized in the synthesis of novel materials with specific electronic and optical properties. Its high degree of fluorination imparts distinctive characteristics that enhance stability and reactivity compared to similar compounds.

Applications Include:

- Electrochemical Sensors : TPP-modified electrodes exhibit improved performance due to enhanced electron transfer properties.

- Organic Light Emitting Diodes (OLEDs) : TPP's unique electronic properties contribute to the development of advanced materials for OLED applications.

Electrochemistry

TPP has been investigated as an electrolyte additive in high-voltage lithium-ion batteries. Its incorporation can improve cycling performance and stability under high voltage conditions.

Key Studies:

- Enhancement of Cycling Stability : Research indicates that TPP can enhance the cyclability of LiNi0.5Mn1.5O4 cathodes when used in carbonate-based electrolytes, demonstrating its dual functionality as both a flame-retardant and a sacrificial oxidation agent .

Table 2: Electrochemical Applications of TPP

| Application | Functionality |

|---|---|

| Lithium-ion Batteries | Electrolyte additive for improved cycling |

| Flame Retardant | Dual functionality in battery applications |

Nucleophilic Substitution Reactions

Studies have shown that TPP can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of new phosphine derivatives. This property is crucial for synthesizing complex organic molecules.

Notable Reactions Include:

作用机制

The mechanism by which tris(pentafluorophenyl)phosphine exerts its effects is primarily through its role as a ligand. It coordinates with metal centers, stabilizing them and facilitating various catalytic processes. The electron-withdrawing nature of the pentafluorophenyl groups enhances the reactivity of the metal center, making it more effective in catalysis .

相似化合物的比较

Structural and Crystallographic Properties

Tris(pentafluorophenyl)phosphine oxide (C₆F₅)₃PO, a derivative, exhibits structural uniformity in its crystalline form. Unlike 4-(2,3,5,6-tetrafluoropyridyl)diphenylphosphine oxide, which shows a 0.02 Å variation in P=O bond lengths due to asymmetric intermolecular interactions, (C₆F₅)₃PO has identical P=O bond lengths (1.467(2) Å) across symmetry-independent molecules . This uniformity is attributed to symmetric interactions with adjacent pentafluorophenyl rings, enhancing structural stability .

Table 1: Crystallographic Comparison of Phosphine Oxides

Electronic and Steric Effects

The C₆F₅ groups impart strong electron-withdrawing effects, making (C₆F₅)₃P a weaker Lewis base than triphenylphosphine (PPh₃). This property is exploited in stabilizing low-valent species:

Table 2: Electronic Parameters of Phosphines

| Compound | Tolman Electronic Parameter (cm⁻¹) | Steric Bulk (ų) |

|---|---|---|

| (C₆F₅)₃P | Not reported | ~160 |

| PPh₃ | 2,073 | 145 |

| (o-Tol)₃P | 2,121 | 163 |

Solubility and Physical Properties

The fluorinated backbone of (C₆F₅)₃P enhances solubility in nonpolar and supercritical CO₂ compared to non-fluorinated analogs:

- Supercritical CO₂ Solubility : At 313 K and 20 MPa, (C₆F₅)₃P exhibits higher solubility (0.05 mol%) than triphenylphosphine (0.01 mol%) due to fluorophilicity .

- Hydrophobicity : Used as a hydrophobic hole dopant in spiro-OMeTAD layers of perovskite solar cells, (C₆F₅)₃P improves device stability against moisture .

生物活性

Tris(pentafluorophenyl)phosphine (TPFP) is a phosphine compound that has garnered attention in various fields, including organic synthesis and materials science. Its unique structure, characterized by three pentafluorophenyl groups attached to a phosphorus atom, imparts distinct chemical properties that influence its biological activity. This article explores the biological activity of TPFP, supported by case studies, research findings, and relevant data.

This compound has the chemical formula and a CAS number of 1259-35-4. The presence of multiple fluorine atoms contributes to its stability and reactivity, making it a valuable reagent in synthetic chemistry. The compound is known for its ability to act as a ligand in coordination chemistry and has applications in catalysis.

Biological Activity Overview

The biological activity of TPFP has been studied in various contexts, particularly concerning its toxicity and potential applications in biomedicine. Key findings include:

- Toxicological Effects : TPFP is classified under specific target organ toxicity categories, indicating potential risks associated with exposure. It has been shown to cause skin and eye irritation upon contact. Inhalation exposure does not typically lead to respiratory tract irritation, but precautions are advised to limit exposure .

- Endocrine Disruption : Research indicates that TPFP may possess endocrine-disrupting properties, which raises concerns regarding its environmental impact and safety in biological systems .

1. Toxicity Assessment

A study conducted on the toxicological effects of TPFP revealed that while it does not exhibit harmful effects upon ingestion or inhalation under controlled conditions, it can cause significant irritation upon dermal contact . The study emphasized the need for proper handling protocols to mitigate risks.

2. Environmental Impact

Research into the environmental fate of TPFP highlighted its persistence in aquatic environments. Studies have indicated that TPFP could bioaccumulate in organisms, raising concerns about long-term ecological effects . The compound's role as an organic contaminant in industrial wastewater was also examined, suggesting that it could adversely affect aquatic life .

3. Applications in Catalysis

TPFP has been explored for its catalytic properties in organic reactions. Its ability to stabilize transition states makes it a useful component in various synthetic pathways. For instance, TPFP has been utilized in nucleophilic substitution reactions, demonstrating its effectiveness as a ligand .

Data Table: Summary of Biological Activity Findings

| Study | Focus | Findings |

|---|---|---|

| Toxicological Assessment | Skin/Eye Irritation | Causes irritation; inhalation generally safe |

| Environmental Impact | Bioaccumulation | Persistent in aquatic environments; potential ecological risks |

| Catalytic Applications | Organic Synthesis | Effective ligand; enhances reaction efficiency |

常见问题

Basic Research Question

This compound (TPFPP) is typically synthesized via two primary routes:

Grignard Reaction : Reacting bromopentafluorobenzene with magnesium in diethyl ether, followed by reaction with phosphorus tribromide (PBr₃). This method yields ~31–39% under inert conditions .

Organometallic Coupling : Using pentafluorophenylmagnesium bromide and phosphorus trichloride (PCl₃) in ether, achieving yields up to 79% with optimized stoichiometry and temperature control .

Q. Key Variables Affecting Yield :

- Reaction temperature (e.g., reflux vs. −6°C).

- Solvent choice (diethyl ether vs. dichloromethane).

- Purification methods (sublimation in vacuo improves purity but reduces yield).

Q. Table 1: Synthesis Yield Comparison

| Method | Reagents | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Grignard | Mg, PBr₃ | 31–39 | Diethyl ether, inert atmosphere | |

| Organometallic Coupling | PCl₃, MgBr(C₆F₅) | 79–93 | CH₂Cl₂, Schlenk technique |

What precautions are necessary when handling TPFPP in laboratory settings?

Basic Research Question

TPFPP requires stringent handling due to its:

- Hygroscopicity : Store under inert atmosphere (argon/nitrogen) at room temperature to prevent hydrolysis .

- Health Hazards : Classified with hazard codes H315 (skin irritation), H319 (eye irritation), and H335 (respiratory irritation) .

- Reactivity : Avoid exposure to oxidizing agents (e.g., peroxides) to prevent exothermic decomposition.

Q. Recommended Protocols :

- Use gloveboxes or Schlenk lines for air-sensitive reactions.

- Employ personal protective equipment (PPE): nitrile gloves, safety goggles, and fume hoods.

How does TPFPP function in frustrated Lewis pair (FLP) chemistry for hydrogen activation?

Advanced Research Question

TPFPP is a key component in FLP systems due to its steric bulk and electron-withdrawing pentafluorophenyl groups, which prevent adduct formation with Lewis acids like B(C₆F₅)₃. This "frustration" enables heterolytic H₂ cleavage:

Mechanism :

Q. Applications :

- Catalytic hydrogenation of imines and olefins.

- CO₂ reduction to methanol precursors.

Q. Table 2: FLP Reaction Performance

| Substrate | FLP System | Conversion (%) | Reference |

|---|---|---|---|

| Imine | TPFPP/B(C₆F₅)₃ | 92 | |

| CO₂ | TPFPP/Mes₃P | 67 |

What spectroscopic techniques are effective for characterizing TPFPP and its derivatives?

Advanced Research Question

Q. Nuclear Magnetic Resonance (NMR) :

Q. Infrared (IR) Spectroscopy :

Q. Table 3: Key Spectroscopic Data

| Technique | Key Signals | Application | Reference |

|---|---|---|---|

| ³¹P NMR | δ 52 ppm (TPFPP), δ 203 ppm (oxide) | Monitoring redox reactions | |

| ¹⁹F NMR | δ −140 to −160 ppm (C₆F₅) | Confirming ligand integrity |

How can conflicting data on TPFPP reaction yields in literature be resolved?

Advanced Research Question

Discrepancies in reported yields (e.g., 31% vs. 93%) arise from:

Reaction Conditions :

- Solvent purity (anhydrous vs. technical grade).

- Catalyst loading (e.g., 1 mol% vs. 5 mol%).

Analytical Methods :

- Yield calculation via NMR integration vs. gravimetry.

Q. Resolution Strategies :

- Reproduce experiments under strictly controlled inert conditions.

- Validate yields using multiple techniques (e.g., GC-MS, elemental analysis).

Q. Case Study :

- A 2024 study achieved 93% yield in CH₂Cl₂ using Schlenk techniques, whereas earlier methods in ether yielded 39% due to solvent coordination effects .

What is the role of TPFPP in transition-metal catalysis for C–C bond formation?

Advanced Research Question

TPFPP enhances catalytic activity in cross-coupling reactions (e.g., Suzuki-Miyaura) by:

- Ligand Effects : Electron-withdrawing C₆F₅ groups stabilize metal centers (e.g., Pd⁰) and accelerate oxidative addition.

- Solubility : Poor solubility in polar solvents minimizes side reactions.

Q. Example Reaction :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。